molecular formula C14H19NO4 B13010221 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13010221
M. Wt: 265.30 g/mol
InChI Key: XIUAEWDUYITPRE-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 2,4-dimethoxyphenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-15-7-11(12(8-15)14(16)17)10-5-4-9(18-2)6-13(10)19-3/h4-6,11-12H,7-8H2,1-3H3,(H,16,17)

InChI Key

XIUAEWDUYITPRE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 1-methylpyrrolidine.

    Formation of Intermediate: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrolidine in the presence of a suitable catalyst to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the pyrrolidine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

FAA9200 Fmoc-L-Thz(Dmp)-OH

  • Structure : (4R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid .
  • Key Differences :
    • Replaces the pyrrolidine ring with a thiazolidine (sulfur-containing heterocycle).
    • Includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing stability during peptide synthesis.
  • Molecular Weight : 491.56 g/mol vs. ~265 g/mol (estimated for the target compound).
  • Applications : Used in solid-phase peptide synthesis due to its orthogonal protection strategy.

4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

  • Structure : Lacks the 1-methyl group and has a single methoxy substituent at the 4-position of the phenyl ring .
  • Key Differences :
    • Simplified substituent profile reduces steric hindrance.
    • Lower molecular weight (221.25 g/mol) due to absence of a second methoxy group and methylated pyrrolidine.
  • Physicochemical Impact : Likely exhibits higher solubility in polar solvents compared to the target compound.

1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic Acid

  • Structure: Features a 5-oxo group on the pyrrolidine ring and a 3,5-dimethylphenoxy substituent .
  • Key Differences: The ketone group (5-oxo) introduces additional polarity and conformational rigidity. Phenoxy linkage alters electronic properties compared to direct phenyl attachment.

Urea-Linked Pyrrolidine Derivatives

  • Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid .
  • Key Differences :
    • Incorporates a urea linkage and trifluoromethyl group, enhancing binding affinity to hydrophobic targets (e.g., enzymes or receptors).
    • Higher molecular weight (466 g/mol) and complexity reduce metabolic stability compared to the target compound.
  • Bioactivity : The trifluoromethyl group improves lipophilicity and bioavailability .

Cbz-Protected Analogs

  • Example : (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid .
  • Key Differences :
    • Carbobenzyloxy (Cbz) group provides temporary protection for the amine during synthesis.
    • Molecular weight (263.29 g/mol) closely aligns with the target compound, suggesting similar synthetic scalability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid C14H19NO4 ~265.3 (estimated) 2,4-Dimethoxyphenyl, 1-methyl Medicinal chemistry intermediate N/A
FAA9200 Fmoc-L-Thz(Dmp)-OH C27H25NO6S 491.56 Thiazolidine, Fmoc, 2,4-dimethoxyphenyl Peptide synthesis
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid C12H15NO3 221.25 4-Methoxyphenyl Solubility studies
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid C19H19NO4 325.36 5-oxo, 3,5-dimethylphenoxy Safety data available
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid C14H17NO4 263.29 Cbz-protected amine Synthetic intermediate

Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for methyl 4-(3,4-dimethoxyphenyl)butanoate (D1), which employs esterification via H2SO4 in MeOH .

Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced receptor binding but poorer solubility, whereas dimethoxy substituents balance lipophilicity and hydrogen-bonding capacity .

Safety and Handling: While direct data are lacking, analogs like 1-[4-(3,5-dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid suggest moderate handling risks under standard laboratory conditions .

Biological Activity

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring with a dimethoxyphenyl group and a carboxylic acid functional group. Its molecular formula is C₁₄H₁₉N₁O₄, and it has a molecular weight of approximately 265.31 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in neuroprotection and interactions with neurotransmitter systems.

Neuroprotective Properties

Initial studies indicate that this compound may exhibit neuroprotective properties . This potential is attributed to its structural similarity to other compounds known to interact with neurotransmitter systems, which could enhance its efficacy in protecting neuronal cells from damage. The presence of methoxy groups is believed to increase its lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Interaction Studies

Preliminary findings suggest that this compound may interact with various neurotransmitter receptors. However, specific binding affinities and mechanisms of action remain to be fully elucidated. Understanding these interactions is critical for assessing the therapeutic potential and safety profile of the compound in clinical applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the compound's structure can influence its biological activity. For instance, variations in the position and number of methoxy groups on the phenyl ring can significantly affect the compound's pharmacological properties. Comparative analysis with structurally similar compounds can help identify optimal configurations for desired biological effects .

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to this compound, highlighting their unique features and potential activities:

Compound NameMolecular FormulaUnique Features
5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acidC₁₄H₁₉N₁O₄Different position of methoxy groups
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acidC₁₃H₁₇N₁O₄Variation in carbon atoms in the ring
N-Methylpyrrolidine-3-carboxylic acidC₆H₁₁N₁O₂Simpler structure without phenyl substitution

This comparative analysis underscores the uniqueness of this compound due to its specific substitution pattern and potential biological activities.

Neuroprotective Effects

A study focusing on the neuroprotective effects of similar pyrrolidine derivatives demonstrated significant promise in preventing neuronal cell death induced by oxidative stress. These findings suggest that compounds with similar structures may also confer protective effects against neurodegenerative diseases .

Pharmacological Potential

Research has indicated that certain pyrrolidine derivatives exhibit selective inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The inhibition of DPP-IV can lead to improved glycemic control in diabetic patients. Similar investigations into this compound could reveal its potential as a therapeutic agent for diabetes management .

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